5-methylindolo[3,2-b]quinoline;hydrate
CAS No.:
Cat. No.: VC16172478
Molecular Formula: C16H14N2O
Molecular Weight: 250.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H14N2O |
|---|---|
| Molecular Weight | 250.29 g/mol |
| IUPAC Name | 5-methylindolo[3,2-b]quinoline;hydrate |
| Standard InChI | InChI=1S/C16H12N2.H2O/c1-18-15-9-5-2-6-11(15)10-14-16(18)12-7-3-4-8-13(12)17-14;/h2-10H,1H3;1H2 |
| Standard InChI Key | AOTFRBDOIUZYCT-UHFFFAOYSA-N |
| Canonical SMILES | CN1C2=CC=CC=C2C=C3C1=C4C=CC=CC4=N3.O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
5-Methylindolo[3,2-b]quinoline hydrate (C₁₆H₁₄N₂O) is a hydrated derivative of cryptolepine, an indolo[3,2-b]quinoline alkaloid characterized by a methyl group at the N-5 position of the tetracyclic core . The parent compound, cryptolepine, consists of a planar aromatic system with fused indole and quinoline moieties, enabling intercalation into DNA and RNA structures . Hydration introduces a water molecule into the crystal lattice, altering physicochemical properties such as solubility and thermal stability without modifying the core pharmacophore.
Table 1: Molecular Properties of 5-Methylindolo[3,2-b]quinoline Hydrate
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₄N₂O |
| Molecular Weight | 250.30 g/mol |
| SMILES | CN1C2=CC=CC=C2C=C3C1=C4C=CC=CC4=N3.O |
| InChIKey | KURWKDDWCJELSV-UHFFFAOYSA-N |
| Crystal System | Monoclinic (predicted) |
The hydrate form stabilizes the molecule through hydrogen bonding between the water molecule and the nitrogen atoms of the quinoline ring, as inferred from analogous indoloquinoline structures .
Synthesis and Structural Modification
Synthetic Routes to the Parent Compound
Cryptolepine, the anhydrous precursor, is traditionally isolated from Cryptolepis sanguinolenta but can be synthesized via Friedel-Crafts acylation or Pfitzinger reactions. A representative pathway involves:
-
Quinoline Ring Formation: Condensation of 2-aminobenzaldehyde with acetylene derivatives under acidic conditions yields the quinoline backbone .
-
Indole Annulation: Cyclization of a substituted aniline using palladium-catalyzed cross-coupling introduces the indole moiety .
-
Methylation: Selective N-methylation at position 5 is achieved using methyl iodide in the presence of a base like potassium carbonate .
Hydration Process
The hydrate form is typically obtained by recrystallizing cryptolepine from aqueous ethanol or acetone. X-ray diffraction studies of analogous hydrates suggest water molecules occupy interstitial sites, forming O–H···N hydrogen bonds with the quinoline nitrogen .
Pharmacological Properties and Mechanisms
Antimalarial Activity
Cryptolepine derivatives exhibit potent activity against Plasmodium falciparum by inhibiting DNA topoisomerase II, leading to DNA cleavage and apoptosis in the parasite . The hydrate form shows comparable efficacy in vitro, with IC₅₀ values ranging from 0.8–1.2 µM against chloroquine-resistant strains .
Anticancer Effects
The compound intercalates into DNA, stabilizing topoisomerase II-DNA complexes and inducing double-strand breaks in cancer cells. Studies on leukemia cell lines (e.g., K562) demonstrate dose-dependent apoptosis with an EC₅₀ of 5.6 µM . Hydration improves aqueous solubility, enhancing bioavailability in preclinical models.
Antibacterial and Antitoxin Activity
5-Methylindolo[3,2-b]quinoline derivatives inhibit pore-forming toxins (e.g., aerolysin-like hemolysin) in Aeromonas sobria and Staphylococcus aureus by binding to hydrophobic regions of the toxin monomers, preventing oligomerization . The hydrate form reduces hemolytic activity by 70–85% at 50 µM concentrations, outperforming non-hydrated analogs in bacterial supernatant assays .
Analytical Characterization
Spectroscopic Data
-
UV-Vis: λₘₐₐ = 340 nm (quinoline π→π* transition), 290 nm (indole charge transfer) .
-
¹H NMR (DMSO- d6): δ 8.72 (s, 1H, N–CH₃), 7.2–8.1 (m, 8H, aromatic), 4.5 (br, 1H, H₂O) .
Solubility and Stability
Applications in Drug Discovery
Lead Optimization
Structural analogs with substitutions at C-11 (e.g., amino-naphthalene groups) show improved toxin inhibition, while benzofuran hybrids enhance alpha-hemolysin binding . The hydrate serves as a intermediate for prodrug development, leveraging its solubility for in vivo studies.
Combination Therapies
Synergistic effects with doxorubicin and cisplatin have been observed in cancer models, reducing required chemotherapeutic doses by 40–60% . Against MRSA, co-administration with vancomycin decreases minimum inhibitory concentrations (MICs) by fourfold .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume